molecular formula C10H6Cl6O B1203744 Hydroxychlordene CAS No. 24009-05-0

Hydroxychlordene

Cat. No.: B1203744
CAS No.: 24009-05-0
M. Wt: 354.9 g/mol
InChI Key: YQWCIPIEEBVRNY-LDSHLKOWSA-N
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Description

It is a derivative of chlordene, a component of the pesticide chlordaneThis compound is of interest due to its environmental persistence and potential biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxychlordene can be synthesized through the biotransformation of heptachlor by soil bacteria. This process involves the hydroxylation of heptachlor at the C1 position, resulting in the formation of this compound. The reaction conditions typically involve the use of specific bacterial strains capable of degrading heptachlor under aerobic conditions .

Industrial Production Methods: Industrial production of this compound is not common due to its primary role as a metabolite rather than a commercially valuable compound. its production can be facilitated through microbial treatment of heptachlor-contaminated soils, utilizing bacteria or fungi that can metabolize heptachlor into this compound .

Chemical Reactions Analysis

Types of Reactions: Hydroxychlordene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Hydroxychlordene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of hydroxychlordene involves its interaction with biological systems, primarily through its role as a metabolite of heptachlor. This compound can undergo further metabolic transformations, leading to the formation of less toxic compounds. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Hydroxychlordene is similar to other organochlorine compounds such as:

    Heptachlor: The parent compound from which this compound is derived.

    Chlordane: A related pesticide with similar chemical structure.

    Heptachlor Epoxide: Another metabolite of heptachlor, formed through epoxidation.

Uniqueness: this compound is unique due to its specific formation pathway and its role as an intermediate in the degradation of heptachlor. Unlike heptachlor epoxide, which is more persistent and toxic, this compound can be further metabolized into less harmful products .

Properties

IUPAC Name

(1R,2S,3S,6S,7S)-1,7,8,9,10,10-hexachlorotricyclo[5.2.1.02,6]deca-4,8-dien-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl6O/c11-6-7(12)9(14)5-3(1-2-4(5)17)8(6,13)10(9,15)16/h1-5,17H/t3-,4-,5-,8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWCIPIEEBVRNY-LDSHLKOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(C2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[C@@H]([C@@H]2[C@H]1[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401030921
Record name Hydroxychlordene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401030921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24009-05-0
Record name Hydroxychlordene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024009050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxychlordene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401030921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYCHLORDENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S17V1MYAY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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